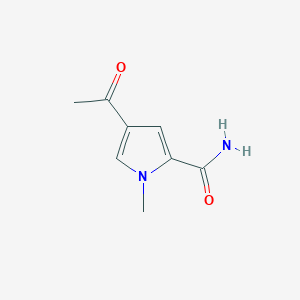

4-acetyl-1-methyl-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

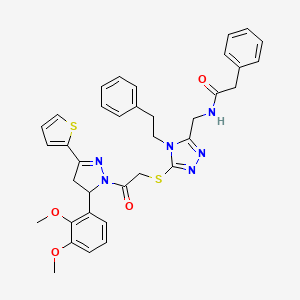

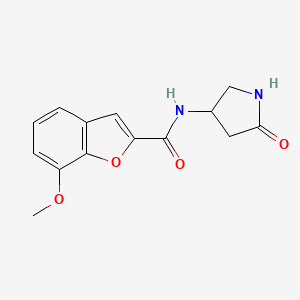

“4-acetyl-1-methyl-1H-pyrrole-2-carboxamide” is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . This compound has garnered attention in the scientific community for its potential applications in various fields.

Molecular Structure Analysis

The InChI code for “4-acetyl-1-methyl-1H-pyrrole-2-carboxamide” is1S/C8H10N2O2/c1-5(11)6-3-7(8(9)12)10(2)4-6/h3-4H,1-2H3,(H2,9,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis

“4-acetyl-1-methyl-1H-pyrrole-2-carboxamide” is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications

Metabolic Correlation Studies

- Niacin Metabolism and Excretion : Shibata and Matsuo (1989) found that 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide (referred to as 4-py) is a major metabolite of nicotinamide and nicotinic acid in rats. They developed a method for its microdetermination, revealing its urinary excretion levels and correlating it with dietary niacin intake (Shibata & Matsuo, 1989).

Chemical Synthesis

- Synthesis in Biological Media Analysis : Liddell et al. (1993) synthesized 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide, also known as GSA-pyrrole, for the quantitative analysis of glutamate-1-semialdehyde in biological media (Liddell et al., 1993).

Polyamide Synthesis

- DNA Recognition : Swalley et al. (1996) utilized pyrrole−imidazole polyamides, which include N-methylpyrrole-2-carboxamide, for DNA recognition in the minor groove. This demonstrated the compound's potential in gene therapy (Swalley et al., 1996).

- Pharmacokinetics in Gene Therapy : Nagashima et al. (2009) developed a method for determining pyrrole-imidazole polyamide in rat plasma, a significant step in understanding its pharmacokinetics for gene therapy applications (Nagashima et al., 2009).

Analytical Chemistry

- Urinary Analysis Method : Tomokuni and Ogata (1972) described a method for the quantitative analysis of urinary δ-aminolevulinic acid using a derivative of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide, demonstrating its utility in clinical chemistry (Tomokuni & Ogata, 1972).

Chemical Modification

- Enhancing Analgesic Properties : Ukrainets et al. (2015) investigated the modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to optimize their biological properties, including analgesic effects (Ukrainets et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Pyrrole derivatives, such as “4-acetyl-1-methyl-1H-pyrrole-2-carboxamide”, are known to interact with a variety of biological targets. For instance, some indole derivatives (a class of compounds that includes pyrroles) have been found to bind with high affinity to multiple receptors .

Mode of Action

The mode of action of “4-acetyl-1-methyl-1H-pyrrole-2-carboxamide” would depend on its specific targets. Generally, pyrrole derivatives can form hydrogen bonds with their targets, which can inhibit their activity .

Biochemical Pathways

The specific biochemical pathways affected by “4-acetyl-1-methyl-1H-pyrrole-2-carboxamide” would depend on its targets. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

4-acetyl-1-methylpyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5(11)6-3-7(8(9)12)10(2)4-6/h3-4H,1-2H3,(H2,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDUHHJRPDPQEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=C1)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-1-methyl-1H-pyrrole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2687702.png)

![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane](/img/structure/B2687703.png)

![(E)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2687708.png)

![Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2687718.png)

![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2687721.png)

![Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2687724.png)